2-(Difluoromethyl)-1H-indol-4-ol
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Overview
Description
2-(Difluoromethyl)-1H-indol-4-ol is a compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of the difluoromethyl group (CF₂H) in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1H-indol-4-ol typically involves the introduction of the difluoromethyl group into the indole core. One common method is the difluoromethylation of indole derivatives using difluoromethylating reagents. For example, the reaction of indole with difluoromethyl bromide in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. . The choice of reagents and reaction conditions can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1H-indol-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
2-(Difluoromethyl)-1H-indol-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-1H-indol-4-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)-1H-indol-4-ol: Contains a chloromethyl group instead of a difluoromethyl group.
2-(Bromomethyl)-1H-indol-4-ol: Contains a bromomethyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 2-(Difluoromethyl)-1H-indol-4-ol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties make it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H7F2NO |
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Molecular Weight |
183.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-1H-indol-4-ol |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)7-4-5-6(12-7)2-1-3-8(5)13/h1-4,9,12-13H |
InChI Key |
JHQBZZMROIGCKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(F)F)C(=C1)O |
Origin of Product |
United States |
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